Triple Reuptake Potency: Tesofensine vs. Cocaine
Tesofensine demonstrates approximately 92-fold greater potency at the dopamine transporter (DAT) compared to cocaine, while simultaneously inhibiting norepinephrine and serotonin transporters at low nanomolar concentrations—a balanced triple reuptake profile that cocaine lacks. Cocaine's DAT IC50 of approximately 600 nM (Ki ~0.6 μM) contrasts sharply with tesofensine's DAT IC50 of 6.5 nM [1]. Moreover, cocaine shows negligible direct NET and SERT inhibition at comparable concentrations, whereas tesofensine inhibits NET with an IC50 of 1.7 nM and SERT with an IC50 of 11 nM . This multi-target engagement profile underlies tesofensine's distinct pharmacological effects, including appetite suppression without cocaine-like euphoria [2].
| Evidence Dimension | In vitro potency at dopamine transporter (DAT) and multi-transporter engagement |
|---|---|
| Target Compound Data | DAT IC50 = 6.5 nM; NET IC50 = 1.7 nM; SERT IC50 = 11 nM |
| Comparator Or Baseline | Cocaine: DAT IC50 ≈ 600 nM (Ki = 0.6 μM); negligible NET and SERT inhibition at comparable concentrations |
| Quantified Difference | Tesofensine is ~92-fold more potent at DAT; tesofensine additionally inhibits NET and SERT at low nanomolar levels vs. cocaine's single-transporter profile |
| Conditions | In vitro radioligand displacement assays using [3H]WIN-35,428 binding to DAT in rat striatal membranes; cocaine data from [3H]CFT binding and [3H]dopamine uptake assays in rat brain synaptosomes |
Why This Matters
Procurement decisions for DAT-focused research must account for tesofensine's ~92-fold higher DAT affinity and its concurrent NET/SERT engagement, which produce fundamentally different in vivo outcomes compared to cocaine—including appetite suppression and absence of euphoria—making it unsuitable as a simple 'cocaine substitute' in experimental paradigms.
- [1] Woodward JJ, Compton DM, Balster RL, Martin BR. In vitro and in vivo effects of cocaine and selected local anesthetics on the dopamine transporter. Eur J Pharmacol. 1995;277(1):7-13. PMID: 7635175. View Source
- [2] Heal DJ, et al. Dopamine reuptake transporter (DAT) 'inverse agonism'—a novel hypothesis to explain the enigmatic pharmacology of cocaine. Neuropharmacology. 2014;87:19-40. PMID: 24953830. View Source
